molecular formula C7H9F3O2 B1348540 Cyclopentyl trifluoroacetate CAS No. 703-13-9

Cyclopentyl trifluoroacetate

Cat. No.: B1348540
CAS No.: 703-13-9
M. Wt: 182.14 g/mol
InChI Key: QCONYJQZFUESJD-UHFFFAOYSA-N
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Future Directions

Trifluoroacetates, including Cyclopentyl trifluoroacetate, are key components in pharmaceuticals and agrochemicals . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

Biochemical Analysis

Biochemical Properties

Cyclopentyl trifluoroacetate plays a significant role in biochemical reactions, particularly as an antiviral agent. It acts as a competitive antagonist of the beta-2 receptor, which is found in the liver and other tissues . This compound has been shown to inhibit virus-induced hepatitis in rats and the replication of several different viruses, including polio, herpes simplex, and influenza A . This compound interacts with enzymes involved in viral glycoprotein synthesis by binding to the enzyme required for glycoprotein synthesis on the surface of cells . This interaction inhibits the synthesis of viral glycoproteins, thereby preventing the replication of viruses.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by inhibiting viral replication, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of viral glycoprotein synthesis by this compound can disrupt the normal functioning of infected cells, leading to altered gene expression and metabolic changes. Additionally, this compound has been shown to affect the liver, causing mild liver hypertrophy in rats .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit viral glycoprotein synthesis by binding to the enzyme required for this process on the surface of cells . This binding interaction prevents the synthesis of viral glycoproteins, which are essential for viral replication. Additionally, this compound acts as a competitive antagonist of the beta-2 receptor, which further contributes to its antiviral properties . The inhibition of viral glycoprotein synthesis and the antagonism of the beta-2 receptor are key mechanisms through which this compound exerts its antiviral effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable and does not degrade quickly . Long-term exposure to this compound can lead to changes in cellular function, such as mild liver hypertrophy in rats . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in laboratory experiments to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit viral replication without causing significant adverse effects . At higher doses, this compound can cause toxic effects, such as liver hypertrophy in rats . These dosage-dependent effects underscore the importance of determining the appropriate dosage of this compound to achieve the desired antiviral effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its antiviral properties. The compound interacts with enzymes involved in viral glycoprotein synthesis, inhibiting this process and preventing viral replication . Additionally, this compound is metabolized by the liver, where it can cause mild liver hypertrophy in rats . The metabolic pathways of this compound are essential for understanding its antiviral effects and potential toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . For example, this compound can be transported by sea salt aerosol, which allows it to travel long distances and accumulate in the environment . Understanding the transport and distribution of this compound is crucial for assessing its environmental impact and potential health risks.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is known to localize in subcellular organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can interact with enzymes involved in viral glycoprotein synthesis . This localization is essential for the antiviral effects of this compound, as it allows the compound to inhibit viral glycoprotein synthesis at the site of its production. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .

Preparation Methods

Cyclopentyl trifluoroacetate can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentanol with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields this compound as the main product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Cyclopentyl trifluoroacetate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, acids like hydrochloric acid, and reducing agents like LiAlH4. The major products formed from these reactions are cyclopentanol and trifluoroacetic acid .

Properties

IUPAC Name

cyclopentyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCONYJQZFUESJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334935
Record name Cyclopentyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-13-9
Record name Cyclopentyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the ring size of a cyclic substrate influence the rate of solvolysis when a trimethylsilyl group is present?

A: Research suggests that the rate of solvolysis for cyclic substrates containing a trimethylsilyl group is influenced by both ring strain and the dihedral angle between the silicon-carbon bond and the developing positive charge. [] For example, cis-2-(trimethylsilyl)cyclopentyl trifluoroacetate solvolyzes faster than the analogous six-membered ring compound, attributed to the reduced ring strain in the five-membered ring system. [] Conversely, the trans isomer of the five-membered ring solvolyzes significantly slower, indicating a less favorable dihedral angle for hyperconjugative stabilization of the developing positive charge. []

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